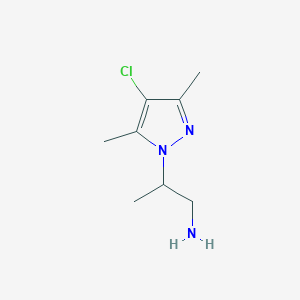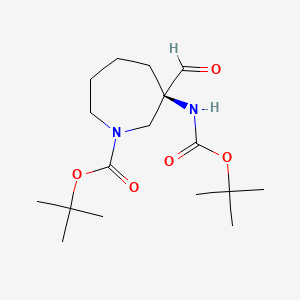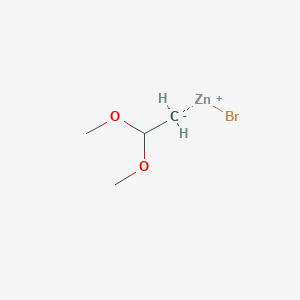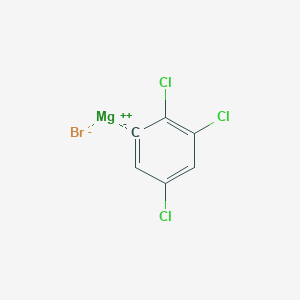
2,3,5-Trichlorophenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichlorophenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of three chlorine atoms on the phenyl ring and a magnesium bromide group, dissolved in THF, a common solvent for Grignard reagents due to its ability to stabilize the reactive species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5-Trichlorophenylmagnesium bromide can be synthesized through the reaction of 2,3,5-trichlorobromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: A small amount of iodine or a similar catalyst may be used to initiate the reaction.
Solvent: THF is used as the solvent to dissolve both the magnesium and the organic halide.
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control.
Continuous monitoring: To ensure the reaction proceeds smoothly and to detect any potential issues early.
Purification steps: To remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trichlorophenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: To carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Nucleophilic substitution: With alkyl halides to form new carbon-carbon bonds.
Coupling reactions: With various electrophiles to form biaryl compounds.
Common Reagents and Conditions
Carbonyl compounds: Such as aldehydes and ketones, under anhydrous conditions.
Alkyl halides: Under anhydrous conditions and often in the presence of a catalyst.
Electrophiles: Such as aryl halides, often in the presence of a transition metal catalyst.
Major Products
Alcohols: From the addition to carbonyl compounds.
Alkylated products: From nucleophilic substitution reactions.
Biaryl compounds: From coupling reactions.
Aplicaciones Científicas De Investigación
2,3,5-Trichlorophenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a key reagent for forming carbon-carbon bonds.
Pharmaceutical research: For the synthesis of complex molecules and potential drug candidates.
Material science: In the preparation of polymers and other advanced materials.
Agricultural chemistry: For the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichlorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide group stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, alkyl halides, and other electrophiles, with the reaction pathways involving the formation of tetrahedral intermediates and subsequent product formation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
Uniqueness
2,3,5-Trichlorophenylmagnesium bromide is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in specific synthetic applications where such electronic effects are desirable.
Propiedades
IUPAC Name |
magnesium;1,2,4-trichlorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3.BrH.Mg/c7-4-1-2-5(8)6(9)3-4;;/h1,3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGIVPKRSQEGA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C(=C(C=C1Cl)Cl)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
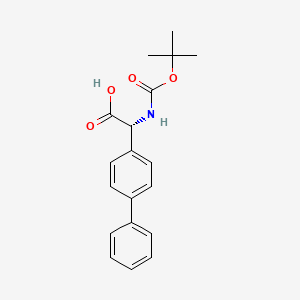
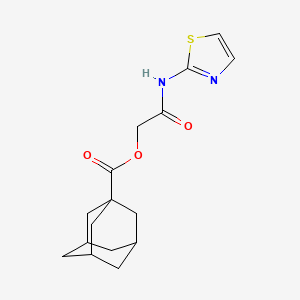
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)
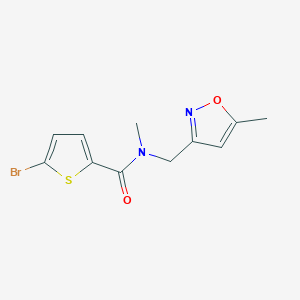
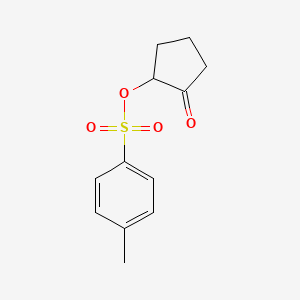
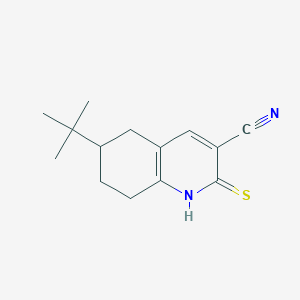
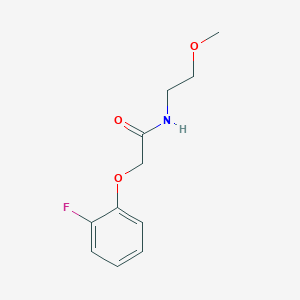
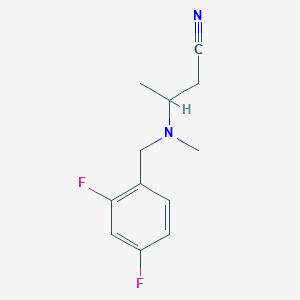
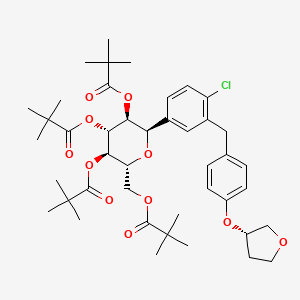
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
